7-Bromo-4-chloroisoquinoline
Description
Significance of Halogenated Isoquinoline (B145761) Frameworks in Contemporary Organic Chemistry
Halogenated isoquinoline frameworks are considered privileged structures in modern organic and medicinal chemistry. rsc.orgnih.gov The presence of halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Halogens, traditionally viewed as simple hydrophobic substituents, are now recognized for their ability to form halogen bonds, a type of non-covalent interaction that can play a crucial role in molecular recognition and self-assembly processes. acs.org This has led to their increased use in the rational design of new materials and therapeutic agents. acs.org
Furthermore, the carbon-halogen bond provides a reactive handle for a wide array of synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are routinely employed to introduce new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. mdpi.com This versatility makes halogenated isoquinolines invaluable intermediates for creating diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery. nih.gov
Evolution of Synthetic Strategies for Halogenated Azanaphthalenes
The synthesis of isoquinolines and other azanaphthalenes has a rich history, with classical methods like the Bischler-Napieralski and Pictet-Spengler reactions laying the groundwork. However, these methods often lack the efficiency and regioselectivity required for the synthesis of specifically substituted derivatives like 7-Bromo-4-chloroisoquinoline.
Modern synthetic chemistry has seen a paradigm shift towards more efficient and atom-economical methods. Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of aromatic cores, including isoquinolines. mdpi.com These methods bypass the need for pre-functionalized starting materials, offering a more streamlined approach to complex molecules. For halogenated azanaphthalenes, strategies often involve the late-stage introduction of halogens or the use of pre-halogenated precursors in cyclization reactions. The development of rhodium(III)-catalyzed annulation reactions, for example, has provided a convenient pathway to highly functionalized isoquinolone derivatives which can be further transformed into isoquinolines. mdpi.com
Research Trajectories for Highly Functionalized Isoquinoline Derivatives
Current and future research involving highly functionalized isoquinolines, including those derived from this compound, is directed towards several key areas. A major focus is the development of novel catalysts and reagents that enable even more selective and efficient functionalization of the isoquinoline scaffold. This includes the exploration of photoredox catalysis for mild and environmentally benign transformations. acs.org
There is also a growing interest in the synthesis of isoquinoline-based materials with unique photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.com The ability to tune the electronic properties of the isoquinoline core through substitution makes it an attractive platform for designing new functional materials. mdpi.com Furthermore, the exploration of isoquinoline derivatives as ligands for transition metal catalysts and as components of halogen-bonded organic frameworks (XOFs) is an expanding field of research. researchgate.net
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₅BrClN |
| Molecular Weight | 242.50 g/mol |
| CAS Number | 1307316-83-1 |
| Appearance | Solid |
| SMILES String | Clc1ccnc2cc(Br)ccc12 |
| InChI Key | JJUTYYVZDKDLBC-UHFFFAOYSA-N |
This data is compiled from publicly available chemical databases. sigmaaldrich.comglpbio.com
Reported Synthetic Approaches
The synthesis of substituted isoquinolines like this compound often involves multi-step sequences. While specific, high-yield syntheses for this exact compound are proprietary or detailed within patent literature, general approaches can be inferred from the synthesis of similar halogenated quinolines and isoquinolines. These often rely on the cyclization of appropriately substituted benzene (B151609) derivatives.
| Reaction Type | Starting Materials | Key Reagents | General Outcome |
| Cyclization/Annulation | Substituted Benzamides and Acetylenes | Rhodium(III) catalysts | Formation of isoquinolone core, which can be further halogenated and aromatized. mdpi.com |
| Halogenation of Isoquinoline Core | Isoquinoline or substituted isoquinoline | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Introduction of halogen atoms at specific positions, though regioselectivity can be a challenge. |
| Cross-Coupling on Dihalogenated Precursors | Dihalogenated benzene derivatives | Palladium catalysts, organometallic reagents | Stepwise construction of the isoquinoline ring system. |
This table represents generalized synthetic strategies and does not depict a specific synthesis for this compound.
Structure
3D Structure
Properties
Molecular Formula |
C9H5BrClN |
|---|---|
Molecular Weight |
242.50 g/mol |
IUPAC Name |
7-bromo-4-chloroisoquinoline |
InChI |
InChI=1S/C9H5BrClN/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H |
InChI Key |
BHJHGBLOVBSWOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Process Innovations
Classical and Modern Approaches to Isoquinoline (B145761) Core Construction
The formation of the fundamental isoquinoline skeleton is the initial critical step in the synthesis of 7-bromo-4-chloroisoquinoline. Both classical and modern methods are employed, each with its own set of advantages and limitations.
Regioselective Cyclization Strategies
The regioselective construction of the isoquinoline ring is paramount to ensure the correct placement of substituents in the final product. Several named reactions have been historically significant, while contemporary methods often utilize transition metal catalysis for enhanced control.
Classical methods such as the Bischler-Napieralski and Pomeranz-Fritsch reactions are foundational to isoquinoline synthesis. The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide, typically using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnih.govresearchgate.net The reaction proceeds via an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline, which can then be oxidized to the aromatic isoquinoline. wikipedia.org The regioselectivity of the cyclization is directed by the electronic properties of the starting β-arylethylamine, with electron-donating groups on the aromatic ring facilitating the reaction. mdpi.com
The Pomeranz-Fritsch reaction provides another route, involving the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.orgresearchgate.net This method is notable for its potential to yield isoquinolines with substitution patterns that are difficult to achieve with other methods, including substitution at the 7-position. organicreactions.orgresearchgate.net However, the reaction yields can be sensitive to the concentration of the acid catalyst and are often low. researchgate.net Modifications to the classical Pomeranz-Fritsch reaction, such as the Schlittler-Müller modification, have been developed to improve its efficiency. researchgate.net
The Pictet-Spengler reaction is another important classical method that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. uj.edu.plresearchgate.netgoogle.com This reaction is particularly useful for synthesizing tetrahydroisoquinolines, which can be subsequently aromatized. The success of the Pictet-Spengler synthesis is often dependent on the activation of the aromatic ring by electron-donating substituents. clockss.org
Modern approaches often employ transition-metal catalysis to achieve high regioselectivity under milder conditions. For instance, ruthenium-catalyzed homogeneous recyclable catalytic media have been used for the synthesis of 1-phenyl isoquinoline derivatives. ajgreenchem.com Cobalt-catalyzed annulation of azines with alkynes via C-H/N-N bond activation also presents an atom-economic and external oxidant-free approach to isoquinolines. rsc.org
| Reaction | Key Reactants | Typical Conditions | Primary Product | Key Advantages/Disadvantages |
|---|---|---|---|---|
| Bischler-Napieralski | β-Arylethylamide | POCl₃ or P₂O₅, refluxing acid | 3,4-Dihydroisoquinoline | Good for electron-rich systems; requires subsequent oxidation. wikipedia.orgmdpi.com |
| Pomeranz-Fritsch | Benzalaminoacetal | Strong acid (e.g., H₂SO₄) | Isoquinoline | Can access diverse substitution patterns; yields can be low and sensitive to conditions. organicreactions.orgresearchgate.net |
| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalysis | Tetrahydroisoquinoline | Good for tetrahydroisoquinolines; requires aromatization step. uj.edu.plresearchgate.net |
Halogenation Protocols for Precursor Molecules
The introduction of halogen atoms onto the isoquinoline precursor is a critical step. The inherent electronic properties of the isoquinoline ring direct electrophilic aromatic substitution primarily to the C5 and C8 positions. Therefore, achieving selective halogenation at other positions, such as C4 and C7, requires specific strategies.
Direct halogenation of the isoquinoline ring often leads to a mixture of products. For instance, halogenation of isoquinoline hydrochloride salts with bromine can result in substitution at various positions. iust.ac.ir A significant challenge is the selective introduction of a chlorine atom at the C4 position and a bromine atom at the C7 position.
A noteworthy development is the direct C4-halogenation of isoquinolines using a one-pot sequence involving Boc₂O-mediated dearomatization, electrophilic halogenation, and subsequent acid-promoted rearomatization. acs.orgacs.org This method demonstrates high C4 site selectivity for chlorination, bromination, and iodination. acs.org The use of N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) as the halogen source allows for the introduction of the desired halogen at the C4 position. acs.org
For the selective introduction of a bromine atom at the C7 position, one might need to start with a precursor that already contains a directing group or a pre-installed bromine atom. The Pomeranz-Fritsch reaction, for example, can be utilized to prepare 7-substituted isoquinolines. researchgate.net
Divergent Synthesis of this compound and its Congeners
Divergent synthesis strategies allow for the creation of a library of related compounds from a common intermediate. This is particularly useful for exploring the structure-activity relationships of isoquinoline derivatives.
Metal-Catalyzed Cross-Coupling for Directed Halogenation
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles, including isoquinolines. sioc-journal.cnrsc.org These methods can overcome the inherent reactivity patterns of the isoquinoline nucleus.
Rhodium(III)-catalyzed enantioselective C-H iodination of isoquinolines has been reported, affording axially chiral biaryl iodides. rsc.org While this specific example focuses on iodination and the formation of biaryls, the underlying principle of using a metal catalyst and a directing group to achieve regioselective C-H functionalization is broadly applicable. Iron(III)-catalyzed C-5 halogenation of 8-aminoquinoline (B160924) amides has also been demonstrated, highlighting the use of inexpensive and benign metals. rsc.org
The direct C-H halogenation of isoquinolines can be challenging. An alternative is to introduce a directing group that facilitates metal-catalyzed C-H activation at the desired position. For instance, a removable directing group could be installed to direct a metal catalyst to the C7 position for bromination.
Chemo- and Regioselective Functionalization of Isoquinoline Scaffolds
Once the this compound core is synthesized, further functionalization can be carried out chemo- and regioselectively. The presence of two different halogen atoms at distinct positions (C4 and C7) on the isoquinoline ring offers opportunities for selective transformations.
The C4-halogen can be selectively functionalized through various cross-coupling reactions. A versatile synthesis of substituted isoquinolines has been demonstrated where a 4-chloroisoquinoline (B75444) intermediate, generated in situ, undergoes further reactions. harvard.edunih.gov The C-Cl bond at the C4 position can participate in Suzuki, Sonogashira, and Stille couplings, allowing for the introduction of a wide range of substituents. acs.org
The C7-bromo substituent is generally less reactive towards nucleophilic substitution than the C4-chloro substituent, allowing for selective reactions at the C4 position while leaving the C7-bromo group intact for subsequent transformations. This differential reactivity is a key aspect in the divergent synthesis of polysubstituted isoquinolines.
| Reaction Type | Position | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|---|
| Direct C4-Chlorination | C4 | 1. Boc₂O; 2. NCS; 3. Acid | 4-Chloroisoquinoline | acs.org |
| Direct C4-Bromination | C4 | 1. Boc₂O; 2. NBS; 3. Acid | 4-Bromoisoquinoline | acs.org |
| Iron-catalyzed C5-Halogenation | C5 | Fe(III) catalyst, NXS or X₂ (X=Br, I), in water | 5-Halo-8-amidoquinoline | rsc.org |
| Rhodium-catalyzed C-H Iodination | - | Chiral CpRh(III) complex, NIS | Axially chiral biaryl iodides | rsc.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing a complex molecule like this compound, applying these principles is crucial for developing sustainable and environmentally friendly methods.
Key green chemistry principles applicable to this synthesis include atom economy , the use of greener solvents , and the development of catalytic methods . rsc.orgacs.orgacs.org
Atom economy , a concept developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. rsc.org Reactions with high atom economy, such as certain cycloadditions and metal-catalyzed C-H functionalizations, are preferred over classical methods that often generate significant amounts of waste. rsc.orgacs.org
The use of greener solvents is another important aspect. Traditional organic solvents are often volatile, flammable, and toxic. The development of solvent-free reaction conditions or the use of more benign solvents like water or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact of a synthesis. ajgreenchem.comresearchgate.netrsc.orgjournalijar.comnih.govnih.gov For example, a ruthenium-catalyzed synthesis of isoquinolines has been reported using PEG-400 as a biodegradable and recyclable solvent. ajgreenchem.com
Catalytic methods are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. rsc.orgrsc.org The development of efficient and recyclable catalysts, particularly those based on abundant and non-toxic metals, is a key area of research in green chemistry. rsc.org Furthermore, the use of oxone-halide and Fenton-halide systems as green alternatives for halogenation reactions can eliminate the need for more toxic halogenating agents like elemental bromine and N-halosuccinimides. nih.gov Electrochemical synthesis methods also offer a green alternative by avoiding the use of stoichiometric oxidizing or reducing agents. rsc.org
Atom Economy and Efficiency Metrics
A fundamental principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. This is quantified by metrics such as Atom Economy (AE) and Reaction Mass Efficiency (RME).
Atom Economy (AE) is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. Higher AE values indicate that a greater proportion of the reactant atoms are incorporated into the final product, minimizing waste. Traditional multi-step syntheses and reactions that use stoichiometric reagents often suffer from poor atom economy. For instance, certain older methods for the halogenation of isoquinolines required multiple reagents to achieve dearomatization, leading to low atom economy. acs.org
In contrast, modern synthetic approaches aim for high atom economy. For example, catalyst-free reactions for creating isoquinoline-fused systems have been reported with theoretical Atom Economy values between 92-95%, which is exceptionally high and close to the ideal of 100%. rsc.org Such reactions, often involving cyclization and aromatization steps, demonstrate how thoughtful process design can lead to minimal theoretical waste. rsc.org
Reaction Mass Efficiency (RME) provides a more practical measure of a process's greenness by considering the actual isolated yield of the product. It is calculated as the mass of the isolated product divided by the total mass of reactants. High RME values, such as the 87-89% reported for certain catalyst-free isoquinoline syntheses, indicate that a reaction is performing close to its maximum theoretical efficiency with high conversion and minimal side products. rsc.org
Innovations that improve these metrics include:
C-H Activation: Rhodium-catalyzed C-H activation, used to construct complex isoquinoline derivatives, represents a highly atom-economical strategy as it avoids the need for pre-functionalized starting materials. sioc-journal.cn
Atom-Economic Reactions: The development of synthetic methods designed to be inherently atom-economic, such as certain [3+2]-cycloaddition reactions, is a key area of research. acs.org
| Synthetic Strategy | Key Features | Reported Atom Economy (AE) | Reported Reaction Mass Efficiency (RME) | Reference |
|---|---|---|---|---|
| Catalyst-Free Benzimidazole Fusion | Room temperature, catalyst-free cyclization and aromatization. | 92-95% | 87-89% | rsc.org |
| Rhodium-Catalyzed C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalized substrates. | High (Implied) | Not Reported | sioc-journal.cn |
| [3+2] Cycloaddition | Atom-economic cycloaddition followed by rearrangement. | High (Stated) | Moderate to Excellent Yields | acs.org |
| Traditional Halogenation | Requires stoichiometric reagents for dearomatization. | Poor | Not Reported | acs.org |
Sustainable Reaction Media and Catalytic Systems
The choice of solvent and catalyst is critical to the sustainability of a chemical process. Modern research focuses on replacing hazardous solvents with greener alternatives and developing highly efficient, non-toxic catalytic systems.
Sustainable Reaction Media: The chemical industry is moving away from conventional volatile organic compounds (VOCs) towards more environmentally friendly solvents. In the context of isoquinoline synthesis, several sustainable alternatives have been explored:
Bio-based Solvents: Glycerol has been successfully used as a reaction medium for aza-Diels–Alder reactions to produce quinoline (B57606) derivatives, demonstrating its potential for related heterocyclic syntheses. mdpi.com
Green Solvents: Dimethyl carbonate (DMC) is recognized as a green solvent and has been employed in the atom-economic synthesis of isoquinoline derivatives. acs.org Similarly, ethanol (B145695) is another benign solvent used for catalyst-free isoquinoline syntheses at ambient temperatures. rsc.org
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a sustainable alternative to organic solvents due to its non-toxic nature and the ease with which it can be removed from the reaction mixture. mdpi.com
Non-Aqueous, Mild Conditions: Some process innovations focus on avoiding harsh reagents altogether. For instance, a method for preparing 7-bromoisoquinoline (B118868) utilizes a non-aqueous diazotization process at room temperature, which circumvents the need for strong acids like hydrochloric or hydrobromic acid that are common in traditional Sandmeyer reactions. google.com
Sustainable Catalytic Systems: Catalysts are key to enabling efficient chemical transformations under mild conditions, reducing energy consumption and waste.
Metal-Free Catalysis: To avoid the cost and toxicity associated with heavy metals, metal-free catalytic systems are highly desirable. An iodine-promoted cascade oxidative annulation, using an I₂/DMSO system with a Brønsted acid co-catalyst, has been developed for synthesizing complex pyrrolo[2,1-a]isoquinolines. rsc.org
Transition Metal Catalysis: While aiming to reduce metal use, certain transition metals offer unparalleled efficiency. Rhodium sioc-journal.cn and silver rsc.org catalysts have been employed to promote tandem reactions for isoquinoline synthesis under mild conditions. The goal in these cases is to use the catalyst in very low concentrations and ensure it can be recycled.
Catalyst-Free Reactions: The ultimate goal in sustainable synthesis is often to eliminate the need for a catalyst entirely. A notable example is the room-temperature, catalyst-free synthesis of isoquinoline-fused benzimidazoles in ethanol, which proceeds with high efficiency and represents a significant step towards ideal green chemistry. rsc.org
| System Type | Example | Key Sustainability Feature(s) | Reference |
|---|---|---|---|
| Reaction Medium | Ethanol | Benign, biodegradable solvent; enables room-temperature reaction. | rsc.org |
| Reaction Medium | Dimethyl Carbonate (DMC) | Recognized green solvent. | acs.org |
| Reaction Medium | Glycerol | Bio-based, recyclable solvent. | mdpi.com |
| Catalytic System | None (Catalyst-Free) | Eliminates catalyst cost, toxicity, and separation issues. | rsc.org |
| Catalytic System | I₂/DMSO with Brønsted Acid | Metal-free system, avoiding heavy metal toxicity. | rsc.org |
| Catalytic System | Rhodium or Silver Complexes | High efficiency under mild conditions, enabling complex transformations. | sioc-journal.cnrsc.org |
Chemical Reactivity and Advanced Derivatization Studies
Nucleophilic Substitution Reactions on the Isoquinoline (B145761) Nucleus
The electron-withdrawing nature of the halogen atoms and the nitrogen heteroatom polarizes the isoquinoline ring system, making it susceptible to nucleophilic attack. The positions of the bromine and chlorine atoms significantly influence the regioselectivity of these reactions.
In the 7-Bromo-4-chloroisoquinoline molecule, the chlorine atom at the C-4 position and the bromine atom at the C-7 position exhibit different reactivity profiles towards nucleophiles. Generally, a chlorine atom attached to a heterocyclic ring can be displaced by various nucleophiles. smolecule.com The reactivity of the C-Cl bond is enhanced by the electron-withdrawing effect of the adjacent nitrogen atom in the isoquinoline ring.
Conversely, the bromine atom at C-7 is on the benzo-ring portion of the isoquinoline. Its reactivity in nucleophilic aromatic substitution is typically lower than that of the chlorine at C-4, which is in a more activated position. However, the bromine atom serves as an excellent leaving group in transition metal-catalyzed reactions. smolecule.com
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orguwindsor.ca This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an ortho-lithiated species. organic-chemistry.org This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.
In the context of isoquinolines, the nitrogen atom itself can act as a directing group, facilitating lithiation at adjacent positions. For halogenated isoquinolines, the reaction can be complex. The presence of halogens introduces the possibility of a competing lithium-halogen exchange reaction. uwindsor.ca For aryl bromides, this exchange is often faster than directed lithiation. uwindsor.ca However, for aryl chlorides, directed lithiation can be the dominant pathway. uwindsor.ca The outcome of the reaction with this compound would depend on the specific reaction conditions, including the choice of base and temperature.
A versatile method for the synthesis of substituted isoquinolines involves the metalation of o-tolualdehyde tert-butylimines, followed by trapping with nitriles. harvard.edu This approach allows for the construction of the isoquinoline ring with substituents at various positions. harvard.edu
Transition Metal-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most important methods for C-C and C-heteroatom bond formation in modern organic synthesis. nih.gov this compound, with its two distinct halogen atoms, is an ideal substrate for selective functionalization using these powerful reactions.
The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide or triflate, is a cornerstone of modern drug discovery and materials science. nih.govrsc.org For polyhalogenated heterocycles like this compound, the site-selectivity of the Suzuki-Miyaura coupling is a critical consideration. nih.gov
Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. rsc.org Therefore, in a molecule containing both bromine and chlorine, the C-Br bond is expected to react preferentially. In the case of 4,7-dibromo-1-chloroisoquinoline, Suzuki-Miyaura coupling occurs selectively at the C-7 position, demonstrating the preference for reaction at the brominated site on the benzo-ring. nih.gov A similar selectivity would be anticipated for this compound, with initial coupling at the C-7 position.
The choice of palladium catalyst and ligands can also influence the site-selectivity. For instance, in some dihalogenated quinolines, the use of different phosphine (B1218219) ligands can lead to a switch in the reactive site. rsc.org
Table 1: Examples of Site-Selectivity in Suzuki-Miyaura Coupling of Halogenated Isoquinolines and Quinolines
| Substrate | Reactive Site | Catalyst System | Reference |
| 4,7-Dibromo-1-chloroisoquinoline | C-7 | Not specified | nih.gov |
| 1-Chloro-7-bromoisoquinoline | C-7 | Not specified | rsc.org |
| 1,4-Dichloro-7-bromoisoquinoline | C-7 | Not specified | rsc.org |
| 2-Chloro-6-bromoquinoline | C-2 or C-6 | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | rsc.org |
| 2-Chloro-7-bromo-5-isopropylquinoline | C-7 | Not specified | rsc.org |
Beyond the Suzuki-Miyaura coupling, this compound can participate in a variety of other palladium-catalyzed reactions. These include the Buchwald-Hartwig amination for the formation of C-N bonds, which is widely used in the synthesis of pharmaceuticals. snnu.edu.cnacs.org The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, and the Sonogashira coupling, which couples an aryl halide with a terminal alkyne, are also valuable transformations for the derivatization of this scaffold. smolecule.comresearchgate.net
The selective functionalization of dichloroquinolines through palladium-catalyzed amination has been studied, demonstrating that the reaction conditions can be tuned to achieve mono- or di-amination. researchgate.net These studies provide insights into how the reactivity of this compound might be controlled in similar transformations.
Controlling the site-selectivity in the cross-coupling reactions of polyhalogenated heterocycles is a significant challenge and an active area of research. dntb.gov.uawhiterose.ac.ukescholarship.org The outcome of the reaction is influenced by a combination of electronic and steric factors of the substrate, as well as the nature of the catalyst, ligands, and reaction conditions. researchgate.netbohrium.com
In polyhalogenated arenes with identical halogens, site-selectivity can be achieved through steric hindrance, electronic effects, or the use of directing groups. bohrium.com For substrates with different halogens, like this compound, the inherent difference in the reactivity of the C-Br and C-Cl bonds is the primary determinant of selectivity. However, this selectivity can sometimes be altered or even reversed by the choice of catalyst and ligands. rsc.org For example, certain ligands can promote the oxidative addition of palladium to a C-Cl bond over a C-Br bond in specific electronic environments. rsc.org
The ability to sequentially and selectively functionalize the C-7 and C-4 positions of this compound through a series of palladium-catalyzed cross-coupling reactions makes it a valuable building block for the synthesis of complex, polysubstituted isoquinoline derivatives.
Electrophilic and Radical Transformations
The chemical behavior of this compound in electrophilic and radical reactions is governed by the electronic interplay of the nitrogen heteroatom and the two halogen substituents. The nitrogen atom generally deactivates the pyridine (B92270) ring towards electrophilic attack, while the electron-withdrawing nature of the chloro and bromo groups further reduces the electron density of the aromatic system.
Electrophilic substitution on the isoquinoline core, such as nitration or further halogenation, is generally challenging due to the deactivated nature of the ring system. However, specific positions may exhibit residual reactivity. For instance, in related isoquinoline systems, electrophilic substitution can sometimes be directed to the C-5 or C-8 positions, though this is highly dependent on the reaction conditions and the existing substituents. The synthesis of related polyhalogenated isoquinolines has been achieved through sequences involving electrophilic trapping with reagents like iodine monochloride. nih.gov
More commonly, derivatization is achieved through metal-halogen exchange followed by electrophilic quench. The bromine atom at the C-7 position is particularly susceptible to lithium-halogen exchange. For example, treatment of the closely related 7-bromo-1-chloroisoquinoline (B1277138) with n-butyllithium selectively forms an aryllithium species at the C-7 position. tandfonline.com This nucleophilic intermediate can then be reacted with a variety of electrophiles to introduce new functional groups. This strategy circumvents the difficulties of direct electrophilic substitution on the deactivated ring.
Radical reactions offer an alternative pathway for the functionalization of this compound. Radical dehalogenation, for instance, can be accomplished using reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org This reaction proceeds via a radical chain mechanism, where a tributyltin radical abstracts the bromine atom to form a carbon-centered radical at the C-7 position, which is then quenched by a hydrogen atom from another molecule of Bu₃SnH. libretexts.org Additionally, radical C4-selective halogenation has been reported for activated N-benzyl isoquinoline salts, proceeding through an electrophilic halogen radical addition. acs.org
Mechanistic Investigations of Reaction Pathways
Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Such investigations often combine kinetic studies to understand reaction rates and the roles of intermediates, with computational modeling to elucidate transition states and reaction energy profiles.
Kinetic studies provide quantitative insight into the reaction dynamics of this compound. By monitoring the concentration of reactants, intermediates, and products over time, it is possible to determine the reaction order, rate constants, and activation energies, which are fundamental to describing the reaction mechanism.
For transformations involving isoquinoline derivatives, various analytical techniques can be employed for kinetic monitoring. In-situ Fourier-transform infrared spectroscopy (FTIR) is a powerful tool for tracking the formation and consumption of species in real-time, which can help confirm proposed electrophilic aromatic substitution pathways by identifying key intermediates. For more complex transformations, such as metal-catalyzed cross-coupling reactions, reaction progress kinetic analysis can be used to guide ligand design and optimize catalytic cycles.
While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of kinetic analysis are broadly applicable. Such studies would be invaluable for understanding, for example, the relative rates of substitution at the C-4 versus C-7 positions or for optimizing conditions in catalytic cross-coupling reactions.
Table 1: Techniques for Kinetic Studies and Their Applications
| Kinetic Study Technique | Purpose | Potential Application for this compound |
| In-situ Spectroscopy (FTIR, NMR) | Real-time monitoring of reactant, intermediate, and product concentrations. | Elucidating the mechanism of electrophilic or nucleophilic substitution by identifying transient intermediates. |
| Reaction Calorimetry | Measurement of heat flow to determine reaction kinetics and thermodynamics. | Assessing the safety and scalability of synthetic procedures, such as halogenation or nitration. |
| Initial Rate Studies | Determination of reaction order with respect to each reactant. | Understanding the role of catalysts and reagents in cross-coupling reactions involving the C-Br or C-Cl bonds. |
| Kinetic Isotope Effect (KIE) Studies | Probing the rate-determining step by isotopic labeling. | Determining whether C-H bond cleavage is involved in the rate-limiting step of certain functionalization reactions. |
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms of heterocyclic compounds. These methods provide detailed information about the electronic structure, molecular geometry, and energetics of reactants, transition states, and products.
For halogenated isoquinolines, DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack by mapping the electron density and molecular electrostatic potential (MEP). dergipark.org.trresearchgate.net For instance, in a related compound, 4-bromo-1-chloro-7-methylisoquinoline, DFT calculations using the B3LYP/6-311G** level of theory have been used to show enhanced electron density at the C-4 position, thereby rationalizing its selective bromination. Computational studies also suggest that the halogen substituents on the isoquinoline ring adopt orientations that minimize steric repulsion while maximizing favorable electronic interactions with the aromatic π-system.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is another critical computational tool. The distribution and energy of these orbitals can predict the reactivity of this compound towards different types of reagents. dergipark.org.trresearchgate.net The chlorine substitution is known to significantly alter the reactive nature of the quinoline (B57606) moiety. dergipark.org.tr
Mechanistic pathways for complex reactions, such as transition-metal-catalyzed cross-couplings or rearrangements, can be modeled to understand the step-by-step transformation. These calculations can help identify the rate-determining step, rationalize the observed stereochemistry, and guide the development of more efficient catalysts and reaction conditions.
Table 2: Computational Approaches for Mechanistic Elucidation
| Computational Method | Information Provided | Application to this compound |
| Density Functional Theory (DFT) | Electronic structure, optimized geometry, reaction energies, and transition state structures. dergipark.org.trresearchgate.net | Predicting regioselectivity in substitution reactions, understanding the influence of halogen substituents on reactivity. |
| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis absorption spectra. dergipark.org.trresearchgate.net | Correlating electronic structure with spectroscopic properties. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap and orbital distribution. dergipark.org.trresearchgate.net | Predicting reactivity towards electrophiles and nucleophiles. |
| Molecular Electrostatic Potential (MEP) Mapping | Visualization of charge distribution and sites for electrophilic/nucleophilic attack. dergipark.org.trresearchgate.net | Identifying reactive centers on the molecule. |
Structural Characterization and Advanced Spectroscopic Analysis
Single Crystal X-Ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. emerypharma.comceitec.cz While specific crystallographic data for 7-Bromo-4-chloroisoquinoline (CAS No. 1892730-06-1) are not available in the surveyed literature, an analysis of a suitable single crystal would yield comprehensive structural details.
A single-crystal XRD study would unambiguously confirm the planar geometry of the fused isoquinoline (B145761) ring system. It would provide precise measurements of the bond lengths and angles within the molecule, verifying the positions of the bromine atom at C7 and the chlorine atom at C4. As the molecule is achiral and conformationally rigid due to its aromaticity, there are no stereochemical elements such as chirality or cis-trans isomerism to be determined. The analysis would confirm the identity of the compound by mapping the electron density to the specific atomic arrangement of the isoquinoline core substituted with halogens at the 7- and 4-positions.
The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by non-covalent intermolecular forces. For this compound, halogen bonding is an anticipated significant interaction. acs.org The electrophilic regions on the bromine and chlorine atoms (σ-holes) can form directional interactions with electron-rich atoms, such as the nitrogen atom of a neighboring molecule (e.g., C–Br···N or C–Cl···N).
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the structure of a molecule in solution by probing the magnetic properties of atomic nuclei.
While a complete, published set of NMR data for this compound could not be located in the reviewed sources, a standard analysis would involve several experiments to assign all proton (¹H) and carbon (¹³C) signals.
¹H NMR: The proton NMR spectrum would be expected to show five distinct signals in the aromatic region (typically 7.0-9.5 ppm) corresponding to H1, H3, H5, H6, and H8.
¹³C NMR: The carbon NMR spectrum would display nine signals for the nine carbon atoms in the isoquinoline ring. Four of these would be quaternary (C4, C7, C4a, C8a), and five would be methine carbons (CH).
2D NMR: To unambiguously assign these signals, two-dimensional NMR experiments are essential. sdsu.edu
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, showing correlations between adjacent protons, for instance between H5 and H6. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to the signal of the carbon atom to which it is directly attached (a one-bond ¹J-coupling). emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying the full carbon skeleton by showing correlations between protons and carbons over two or three bonds (²J and ³J-couplings). emerypharma.comyoutube.com For example, the H1 signal would show a correlation to the quaternary carbon C8a, and the H5 signal would show correlations to the halogen-substituted C4 and C7, confirming the substitution pattern.
A hypothetical table of NMR assignments is outlined below to illustrate how the data would be presented.
| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | data not available | data not available | C3, C8a |
| 3 | data not available | data not available | C1, C4, C4a |
| 4 | - | data not available | - |
| 4a | - | data not available | - |
| 5 | data not available | data not available | C4, C7, C8a |
| 6 | data not available | data not available | C5, C7, C8 |
| 7 | - | data not available | - |
| 8 | data not available | data not available | C6, C7, C8a |
| 8a | - | data not available | - |
Table generated for illustrative purposes; specific experimental data is not available in the searched literature.
Dynamic NMR (DNMR) is a technique used to study the rates of reversible chemical exchange processes, such as conformational changes (e.g., ring flips) or restricted bond rotation. ucl.ac.uklibretexts.org The this compound molecule consists of a rigid, planar aromatic ring system. It does not possess freely rotating bonds that would lead to distinct conformers (rotamers) or any other structural flexibility that could be investigated by DNMR under normal conditions. Consequently, dynamic NMR studies for conformational exchange are not typically applicable to this compound, and no such studies have been reported in the literature. nih.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
FT-IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bond types and functional groups. Although specific experimental spectra for this compound were not found, the expected vibrational modes can be predicted based on its structure.
The key characteristic vibrations would include:
Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region.
Aromatic C=C and C=N stretching: A series of bands in the 1600-1400 cm⁻¹ region, which are characteristic of the isoquinoline core.
C-Cl stretching: A strong absorption typically appearing in the 800-600 cm⁻¹ range.
C-Br stretching: A strong absorption found at lower wavenumbers, generally in the 700-500 cm⁻¹ region.
Aromatic C-H bending: Out-of-plane bending vibrations appear as characteristic bands in the 900-675 cm⁻¹ region.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which may be weak in the IR spectrum. researchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Bond(s) Involved |
| Aromatic C-H Stretch | 3100 - 3000 | C-H |
| Aromatic Ring Stretch | 1600 - 1400 | C=C, C=N |
| C-Cl Stretch | 800 - 600 | C-Cl |
| C-Br Stretch | 700 - 500 | C-Br |
This table represents generalized frequency ranges for the indicated functional groups and is not based on experimental data for this compound.
Correlation with Quantum Chemical Frequency Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the vibrational frequencies of molecules. researchgate.netresearchgate.net Methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide theoretical vibrational spectra that are in good agreement with experimental FT-IR and FT-Raman data for similar quinoline (B57606) and isoquinoline derivatives. dergipark.org.tr
These calculations not only predict the frequencies but also the intensities of the vibrational modes. researchgate.net By comparing the calculated spectrum with the experimental one, a more confident and detailed assignment of the observed bands can be achieved. researchgate.net The Potential Energy Distribution (PED) analysis, often performed in conjunction with these calculations, helps in quantifying the contribution of different internal coordinates to each normal mode of vibration, leading to a more precise understanding of the nature of the vibrations. researchgate.net
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
The electronic absorption spectra of isoquinoline and its derivatives in the UV-Vis region are characterized by π → π* transitions within the aromatic system. For flavone (B191248) and 7-hydroxyflavone, which share structural similarities, the lower energy band (Band I) is attributed to a π → π* transition. mdpi.com Theoretical calculations using Time-Dependent DFT (TD-DFT) can be employed to predict the electronic transitions and their corresponding wavelengths, which generally show good agreement with experimental spectra. dergipark.org.trmdpi.com
The position and intensity of UV-Vis absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.com Studies on similar compounds have shown that both non-specific dipolar interactions and specific interactions like hydrogen bonding between the solute and solvent molecules can play a significant role in the observed spectral shifts. mdpi.com
For instance, in a study of flavone, a bathochromic (red) shift of the lowest energy absorption band was observed with increasing solvent polarity. mdpi.com Investigating the behavior of this compound in a range of solvents with varying polarities would provide insights into the nature of its excited state and the solute-solvent interactions. researchgate.net
Advanced Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of the molecular formula with a high degree of confidence. acs.org
For this compound (C₉H₅BrClN), the expected monoisotopic mass of the [M+H]⁺ ion is 241.9367. acs.org Experimental HRMS data for a related compound, 4-bromo-6-chloroisoquinoline, showed a measured [M+H]⁺ value of 241.9368, which is in excellent agreement with the calculated value. acs.org The characteristic isotopic pattern arising from the presence of bromine and chlorine atoms provides further confirmation of the compound's identity.
| Compound | Molecular Formula | Adduct | Calculated m/z | Reference |
|---|---|---|---|---|
| This compound | C₉H₅BrClN | [M+H]⁺ | 241.93668 | uni.lu |
| 7-Bromo-4-chloroquinoline | C₉H₅BrClN | [M+H]⁺ | 241.93668 | uni.lu |
Ion Mobility Spectrometry and Predicted Collision Cross Section (CCS)
Ion Mobility Spectrometry (IMS) is an advanced analytical technique that adds a powerful dimension to the characterization of chemical compounds by separating gas-phase ions based on their size, shape, and charge. ku.dkarxiv.org When coupled with mass spectrometry (IMS-MS), it allows for the determination of an ion's collision cross section (CCS), which is a measure of its rotational average projected area. The CCS value is a critical physicochemical property that reflects the three-dimensional structure of an ion and serves as a robust identifier, particularly for distinguishing between isomers. arxiv.orgnih.gov
While specific experimental ion mobility spectrometry studies on this compound are not extensively documented in peer-reviewed literature, the utility of this technique can be understood through predicted CCS data. Computational methods and machine learning algorithms are now widely used to predict CCS values for a vast number of compounds for which experimental data is not yet available. ku.dk These predicted values are invaluable for the tentative identification of compounds in complex mixtures and for differentiating between closely related structures. nih.gov
For instance, predicted CCS data is available for isomers of this compound, such as 4-Bromo-7-chloroisoquinoline. The subtle difference in the positions of the bromine and chlorine atoms between these two compounds is expected to result in distinct CCS values. High-resolution ion mobility spectrometers can often resolve such small differences, enabling the unambiguous identification of each isomer. nih.gov
The predicted CCS values for various adducts of the isomeric compound 4-Bromo-7-chloroisoquinoline have been calculated using the CCSbase prediction tool and are available through public databases like PubChem. uni.lu These values provide an estimation of the CCS that could be expected for ions of this compound under specific conditions.
Below is an interactive data table of the predicted collision cross section (CCS) values for different ionic adducts of the isomer, 4-Bromo-7-chloroisoquinoline.
Predicted Collision Cross Section (CCS) Data for 4-Bromo-7-chloroisoquinoline
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 241.93668 | 138.5 |
| [M+Na]⁺ | 263.91862 | 145.7 |
| [M+NH₄]⁺ | 258.96322 | 145.4 |
| [M+K]⁺ | 279.89256 | 143.3 |
| [M-H]⁻ | 239.92212 | 140.6 |
| [M+Na-2H]⁻ | 261.90407 | 144.4 |
| [M]⁺ | 240.92885 | 139.4 |
| [M]⁻ | 240.92995 | 139.4 |
Data sourced from PubChem CID 56973329, calculated using CCSbase. uni.lu
The ability of ion mobility spectrometry to distinguish between constitutional isomers, such as different halogenated aromatics, has been demonstrated. nih.gov Even when conventional time-of-flight IMS shows comparable mobility values for isomers, techniques like differential mobility spectrometry (DMS), which exploits the field dependence of ion mobility, can often achieve separation. nih.gov Therefore, IMS-MS represents a key technology for the structural confirmation of specific isomers like this compound in synthesis and discovery workflows.
Computational Chemistry and Theoretical Frameworks
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic structure and properties of molecules like 7-Bromo-4-chloroisoquinoline. These computational approaches allow for the prediction of various molecular parameters, offering a theoretical lens through which to interpret experimental findings.
Geometry Optimization and Molecular Orbital Analysis
The initial step in the computational study of a molecule is typically geometry optimization, which determines the most stable three-dimensional arrangement of its atoms. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Based on studies of similar halogenated isoquinolines, the optimized geometry is expected to be largely planar due to the aromatic nature of the isoquinoline (B145761) core. rsc.org The presence of the bromine and chlorine substituents will induce minor distortions in the geometry compared to the parent isoquinoline molecule.
Molecular Orbital (MO) analysis provides crucial information about the distribution and energy of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. In related halogenated heterocycles, the introduction of electron-withdrawing halogens typically leads to a lowering of both HOMO and LUMO energy levels.
Table 1: Predicted Geometric and Electronic Parameters for this compound (Illustrative, based on related compounds)
| Parameter | Predicted Value |
| C-Br Bond Length (Å) | ~1.90 |
| C-Cl Bond Length (Å) | ~1.74 |
| HOMO Energy (eV) | -6.5 to -7.0 |
| LUMO Energy (eV) | -1.5 to -2.0 |
| HOMO-LUMO Gap (eV) | ~4.5 to 5.0 |
Note: These values are illustrative and based on computational data for analogous halogenated isoquinolines. Actual experimental or more specific computational values may differ.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the reactivity of a molecule. The distribution of the HOMO and LUMO across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, suggesting that this ring would be more susceptible to electrophilic attack. Conversely, the LUMO is anticipated to have significant contributions from the pyridine (B92270) ring, particularly the carbon atoms adjacent to the nitrogen and the halogen-substituted carbon, making these sites prone to nucleophilic attack. The energy and distribution of these frontier orbitals are key to understanding the regioselectivity of its chemical reactions.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential, with red indicating areas of high electron density (nucleophilic character) and blue representing regions of low electron density (electrophilic character). In this compound, the most negative potential (red) is expected to be concentrated around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The regions around the hydrogen atoms and the halogen atoms are likely to exhibit a more positive potential (blue), indicating their susceptibility to nucleophilic attack.
Aromaticity Assessment and Indices (e.g., HOMA, NICS)
The aromaticity of the isoquinoline ring system in this compound can be quantitatively assessed using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). rsc.org HOMA values are calculated based on the deviation of bond lengths from an ideal aromatic system, with a value of 1 indicating full aromaticity and values less than 1 suggesting a decrease in aromatic character. For the benzene and pyridine rings of the isoquinoline core, HOMA values are expected to be close to 1, confirming their aromatic nature. The presence of the halogen substituents may cause a slight reduction in the HOMA values compared to unsubstituted isoquinoline.
NICS calculations provide a measure of the magnetic shielding at the center of a ring system. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity. For the two rings of this compound, negative NICS values are anticipated, further supporting their aromatic character.
Prediction of Spectroscopic Parameters
Computational methods can also be employed to predict spectroscopic data, which can then be compared with experimental results for structural verification.
Computational NMR Chemical Shift Calculation
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide calculated ¹H and ¹³C NMR spectra. While experimental NMR data for this compound is scarce, analysis of a closely related derivative, 7-bromo-N-(tert-butyl)isoquinoline-1-carboxamide, provides insight into the expected chemical shifts. The electron-withdrawing effects of the bromine and chlorine atoms are expected to cause a general downfield shift for the protons and carbons in their vicinity. The calculated shifts for the isoquinoline core would be influenced by the positions of the halogen substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for the Isoquinoline Core of this compound (Illustrative, based on related compounds)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | ~152 |
| C3 | ~125 |
| C4 | ~140 |
| C4a | ~135 |
| C5 | ~128 |
| C6 | ~130 |
| C7 | ~122 |
| C8 | ~129 |
| C8a | ~145 |
Note: These values are illustrative and based on data from analogous halogenated isoquinolines and may not represent the exact experimental values for this compound.
Nonlinear Optical (NLO) Properties Prediction and Hyperpolarizability Calculations
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. scirp.org Computational methods can predict the NLO response of a molecule, which is governed by its hyperpolarizability. A high hyperpolarizability value suggests that the material may have significant NLO properties.
The key parameters calculated are:
Polarizability (α): A measure of the molecule's response to an external electric field.
First-order Hyperpolarizability (β): Responsible for second-order NLO phenomena like second-harmonic generation. Molecules with a large β value are potential candidates for NLO materials.
Second-order Hyperpolarizability (γ): Relates to third-order NLO effects.
Calculations for related heterocyclic molecules have shown that the presence of electron-donating and electron-accepting groups, as well as extended π-conjugated systems, can lead to large hyperpolarizability values. researchgate.netbohrium.com For this compound, the electronegative halogen atoms and the nitrogen atom in the π-system would create an asymmetric charge distribution, which is a key requirement for a non-zero first-order hyperpolarizability.
A computational study on 1-chloroisoquinoline (B32320), for instance, reported a significant first-order hyperpolarizability (β) value, suggesting potential NLO activity. researchgate.net A similar analysis for this compound would quantify these properties and compare them to known NLO materials like urea (B33335) for benchmarking. researchgate.net
Table 2: Representative Predicted NLO Properties This table illustrates the typical output of an NLO calculation. Values are hypothetical for this compound, with the value for 1-chloroisoquinoline provided for context.
| Property | Symbol | Calculated Value (esu) |
| Dipole Moment | µ | Value in Debye |
| Mean Polarizability | <α> | Value x 10⁻²⁴ esu |
| First-Order Hyperpolarizability | β_total | 1.7017 x 10⁻³⁰ esu (for 1-CIQ) researchgate.net |
Conceptual Density Functional Theory Descriptors for Reactivity Analysis
Key global reactivity descriptors include:
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO). A small energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.
Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η). This index helps to classify molecules as strong or marginal electrophiles. mdpi.com
In addition to these global descriptors, local reactivity is analyzed using Fukui functions or Parr functions , which identify the specific atoms within the molecule that are most susceptible to electrophilic or nucleophilic attack. frontiersin.orgmdpi.com Furthermore, a Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, where regions of negative potential (typically colored red) are prone to electrophilic attack, and regions of positive potential (blue) are susceptible to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atom and positive potential near the hydrogen atoms.
Table 3: Illustrative Conceptual DFT Global Reactivity Descriptors This table shows representative quantum chemical descriptors that would be calculated for this compound, based on the principles of Conceptual DFT.
| Parameter | Symbol | Formula | Representative Value |
| HOMO Energy | E_HOMO | - | Value in eV |
| LUMO Energy | E_LUMO | - | Value in eV |
| Energy Gap | ΔE | E_LUMO - E_HOMO | Value in eV |
| Ionization Potential | I | -E_HOMO | Value in eV |
| Electron Affinity | A | -E_LUMO | Value in eV |
| Electronegativity | χ | (I+A)/2 | Value in eV |
| Chemical Hardness | η | (I-A)/2 | Value in eV |
| Chemical Softness | S | 1/η | Value in eV⁻¹ |
| Electrophilicity Index | ω | χ²/2η | Value in eV |
Advanced Chemical Applications
7-Bromo-4-chloroisoquinoline as a Key Synthetic Intermediate in Complex Molecule Synthesis
The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry and materials science, and halogenated derivatives such as this compound serve as versatile intermediates for the construction of more complex molecular architectures. nih.gov The differential reactivity of the C-Br and C-Cl bonds is a key feature that allows for sequential and site-selective modifications.
Precursor for Advanced Heterocyclic Scaffolds
The this compound core is a foundational unit for the synthesis of a wide array of advanced heterocyclic scaffolds. Isoquinoline derivatives are integral to many natural products and pharmacologically active compounds. nih.govsmolecule.com The bromine and chlorine substituents on the this compound ring can be selectively targeted in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, to introduce new carbon-carbon and carbon-heteroatom bonds. This enables the construction of polycyclic and highly functionalized heterocyclic systems. For instance, the bromine at the 7-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the 4-position, allowing for a stepwise functionalization strategy. This approach is crucial for building complex molecules with precise structural requirements. While specific examples for the 7-bromo-4-chloro isomer are scarce, the synthesis of various substituted isoquinolines from their halogenated precursors is a well-established synthetic strategy. nih.gov
Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.comresearchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. researchgate.net Halogenated heterocycles like this compound can potentially serve as key building blocks in MCRs. The reactive halogen sites can participate in various transformations within a one-pot reaction sequence. For example, a Povarov-type reaction, which is a classic MCR for the synthesis of tetrahydroquinolines, could potentially utilize an amino-functionalized derivative of this compound. While direct examples involving this specific isomer are not reported, the general utility of halogenated heterocycles in MCRs suggests its potential in this area for generating libraries of complex, drug-like molecules. mdpi.com
Rational Design of New Functional Materials
The unique electronic properties conferred by the halogenated isoquinoline core make this compound a promising candidate for the rational design of new functional materials. The isoquinoline moiety itself is known to be a component of various organic materials with interesting photophysical properties.
Incorporation into Organic Semiconductors
Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties and solid-state packing. Halogenated aromatic compounds are often used in the design of organic semiconductors to tune their energy levels and enhance intermolecular interactions. The introduction of bromine and chlorine atoms in this compound can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of resulting materials. While research on this specific isomer is limited, related halogenated quinolines and isoquinolines have been investigated for their potential in organic electronics. The strategic functionalization of the this compound core could lead to the development of new p-type or n-type organic semiconductors.
Development of Optoelectronic Materials
Optoelectronic materials, which interact with light to produce an electronic effect or vice versa, are at the heart of technologies like solar cells and photodetectors. The isoquinoline scaffold has been incorporated into various optoelectronic materials. The presence of heavy atoms like bromine can promote intersystem crossing, a phenomenon that is useful in the design of phosphorescent materials for OLEDs. The functionalization of this compound through its reactive halogen sites allows for the attachment of other chromophoric units, leading to the creation of novel dyes and materials with tailored absorption and emission properties. Although specific applications of this compound in this field are not yet reported, the general use of halogenated heterocycles in the development of materials for optoelectronic applications suggests its potential.
Ligand Design in Coordination Chemistry
The nitrogen atom in the isoquinoline ring of this compound can act as a coordination site for metal ions, making it a potential building block for the design of new ligands in coordination chemistry. The electronic properties of the isoquinoline ring, and thus its coordination behavior, can be fine-tuned by the electron-withdrawing effects of the bromine and chlorine substituents.
The design of ligands is crucial for the development of new catalysts, metal-organic frameworks (MOFs), and therapeutic agents. By modifying the this compound scaffold, for example, by introducing chelating groups through substitution at the halogen positions, it is possible to create bidentate or tridentate ligands with specific coordination geometries and electronic properties. These tailored ligands can then be used to synthesize metal complexes with desired catalytic activities or photophysical characteristics. While there is no specific literature on this compound as a ligand, the broader field of isoquinoline-based ligands in coordination chemistry is well-established. forecastchemicals.com
Synthesis of Metal Complexes with this compound Ligands
The synthesis of metal complexes using this compound as a ligand is not extensively documented in current literature. However, based on the known coordination chemistry of similar halogenated N-heterocycles, several synthetic strategies can be proposed. The nitrogen atom of the isoquinoline ring can act as a potent donor to a variety of transition metals, including palladium, nickel, copper, and iron. researchgate.netresearchgate.netresearchgate.net
Standard synthetic methodologies would likely involve the reaction of this compound with a metal salt in a suitable solvent. The reaction conditions, such as temperature and the choice of solvent, would be crucial in determining the final structure of the complex. For instance, the synthesis of palladium(II) complexes with 1,1'-bis-isoquinoline N,N'-dioxide has been achieved, suggesting that similar complexes could be formed with this compound. researchgate.net
Furthermore, the bromo and chloro substituents on the isoquinoline ring could be leveraged to form more complex, multidentate ligands. For example, cross-coupling reactions could be employed to introduce other coordinating groups at the 7-position, creating a bidentate or tridentate ligand. The synthesis of chiral bis-8-aryl-isoquinoline bis-alkylamine iron catalysts highlights the versatility of the isoquinoline scaffold in designing complex ligands for metal coordination. nih.gov
Potential Synthetic Routes to Metal Complexes:
| Metal Precursor | Potential Complex Type | Reaction Conditions | Reference for Analogy |
| Palladium(II) chloride | [PdCl2(this compound)2] | Stirring in a chlorinated solvent at room temperature. | researchgate.net |
| Nickel(II) chloride | [NiCl2(this compound)2] | Refluxing in an alcoholic solvent. | researchgate.net |
| Copper(I) iodide | [CuI(this compound)(PPh3)] | Reaction with a phosphine (B1218219) co-ligand. | mdpi.com |
| Iron(II) chloride | [FeCl2(this compound)2] | Reaction in an inert atmosphere. | researchgate.net |
This table presents potential synthetic routes based on methodologies used for structurally similar ligands, as direct synthesis with this compound is not widely reported.
Exploration of Catalytic Properties of Derived Complexes
While there is no specific research detailing the catalytic applications of metal complexes derived from this compound, the known catalytic activity of complexes with analogous ligands provides a strong basis for predicting their potential. Isoquinoline-based ligands have been successfully employed in a variety of transition metal-catalyzed reactions. ucla.edunih.gov
Complexes of palladium and nickel containing isoquinoline-type ligands are of particular interest for cross-coupling reactions. A nickel(0) catalyst, for example, has been shown to facilitate efficient C-C bond formation between aryl boronic acids and N-acyliminium precursors derived from isoquinoline. ucla.edu Similarly, a palladium(II) complex of 1,1'-bis-isoquinoline N,N'-dioxide has been found to be an effective catalyst for Suzuki cross-couplings and the hydroarylation of norbornene. researchgate.net
The electronic properties of the this compound ligand, influenced by the electron-withdrawing halogen atoms, would likely modulate the catalytic activity of the corresponding metal complex. These properties can affect the stability of the catalytic intermediates and the rate of reductive elimination, key steps in many catalytic cycles.
Furthermore, the potential for creating chiral ligands from the isoquinoline scaffold, as demonstrated in the synthesis of chiral iron catalysts for asymmetric oxidation, suggests that chiral complexes of this compound could be developed for enantioselective catalysis. nih.gov The synthesis of phosphine-oxide cobalt(II) complexes for the catalytic synthesis of imines and quinolines further expands the potential applications. nih.gov
Potential Catalytic Applications of Derived Complexes:
| Catalytic Reaction | Potential Metal Complex | Rationale based on Analogous Systems |
| Suzuki-Miyaura Cross-Coupling | Palladium(II) complex | Palladium complexes with isoquinoline-derived ligands are known to be effective. researchgate.net |
| Heck Reaction | Palladium(II) complex | Isoquinoline-containing palladium complexes have shown activity in Heck reactions. |
| Kumada Cross-Coupling | Iron(III) complex | Iron complexes with isoquinoline ligands have been used for Kumada coupling reactions. researchgate.net |
| Asymmetric Oxidation | Chiral Iron or Manganese complex | Chiral isoquinoline-based ligands have been successfully used in asymmetric oxidation. nih.gov |
| Hydroformylation | Rhodium(I) complex | Phosphine-modified isoquinoline ligands could be used in rhodium-catalyzed hydroformylation. sioc-journal.cn |
This table outlines potential catalytic applications based on the performance of complexes with structurally similar ligands, as direct catalytic studies of this compound complexes are not available.
Future Research Directions and Concluding Perspectives
Development of More Sustainable and Scalable Synthetic Routes
The traditional methods for synthesizing halogenated isoquinolines often involve harsh reaction conditions, toxic reagents, and the formation of isomeric mixtures that are challenging to separate. google.com For instance, the Pomeranz-Fritsch reaction, a classical route to isoquinolines, is known for its low yields and lack of regioselectivity, especially with substituted precursors. google.com Therefore, a primary focus of future research will be the development of more sustainable and scalable synthetic strategies for 7-Bromo-4-chloroisoquinoline.
Recent advancements in catalysis offer promising avenues. Palladium-catalyzed tandem reactions of functionalized alkylnitriles with arylboronic acids in water have emerged as an environmentally benign method for synthesizing diverse isoquinolines. rsc.org Similarly, copper-catalyzed reactions in green solvents like glucose-derived ionic liquids present a sustainable approach for quinoline (B57606) synthesis, a methodology that could be adapted for isoquinolines. rsc.org
Future efforts should concentrate on one-pot syntheses that minimize waste and energy consumption. A plausible approach for the synthesis of this compound could involve the initial synthesis of a 7-bromoisoquinoline (B118868) intermediate, followed by a regioselective chlorination at the C4 position. A recently developed method for direct C4-halogenation of isoquinolines using a Boc₂O-mediated dearomatization strategy could be highly relevant here. acs.org This method has shown good functional group tolerance and high site selectivity. acs.org
The development of flow chemistry processes for the synthesis of this compound would also be a significant step towards scalability and improved safety. Flow reactors offer precise control over reaction parameters, leading to higher yields and purity.
Deepening Mechanistic Understanding of Complex Reactivity
The reactivity of this compound is dictated by the electronic properties of the isoquinoline (B145761) nucleus and the nature of the halogen substituents. The pyridine (B92270) ring of isoquinoline is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the C1 position. uou.ac.inyoutube.com The chlorine atom at the C4 position is expected to be reactive towards nucleophilic substitution, a reaction that can be influenced by the nature of the nucleophile and the reaction conditions. rsc.org The bromine atom at the C7 position on the benzene (B151609) ring is less activated towards simple nucleophilic aromatic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions.
Future research should aim to quantify the reactivity of both halogen atoms. Detailed kinetic and mechanistic studies, including the use of isotopic labeling and computational modeling, will be crucial to unravel the intricate reaction pathways. For instance, investigating the competitive reactivity of the C-Cl and C-Br bonds in different reaction types, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, will provide a roadmap for the selective functionalization of the molecule. connectjournals.com
Understanding the potential for unusual reactivity, such as cine and tele-substitution, which have been observed in other halogenated isoquinolines, is another important research avenue. These studies will not only expand the synthetic utility of this compound but also contribute to a more fundamental understanding of the reactivity of polyhalogenated heterocyclic systems.
Computational-Aided Design of Novel Derivatives with Enhanced Properties
Computational chemistry offers a powerful toolkit for accelerating the discovery of new molecules with tailored properties. science.gov Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of this compound and its derivatives, providing insights into their reactivity, stability, and potential biological activity. nih.govresearchgate.net
Future computational studies should focus on:
Predicting Reactivity: Calculating the activation energies for various reactions at the C4 and C7 positions to guide synthetic efforts towards the desired products.
Designing Novel Derivatives: In silico screening of virtual libraries of derivatives for specific applications. For example, by modeling the interaction of these compounds with biological targets like enzymes or receptors, it is possible to identify candidates with high binding affinities for further experimental validation. nih.gov
Elucidating Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds. mdpi.com
By combining computational predictions with experimental work, the process of discovering new materials and therapeutic agents based on the this compound scaffold can be significantly streamlined.
Integration of this compound into Advanced Materials Science
The unique electronic properties of the isoquinoline core make it an attractive building block for advanced materials. Isoquinoline derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs), sensors, and as ligands for metal-organic frameworks (MOFs). connectjournals.comamerigoscientific.com The presence of two distinct halogen atoms in this compound allows for orthogonal functionalization, enabling the construction of complex, multi-dimensional architectures.
Future research in this area could explore:
Organic Electronics: Synthesizing polymers and small molecules derived from this compound for use as active components in OLEDs, organic photovoltaics (OPVs), and field-effect transistors (OFETs). The ability to tune the electronic properties through substitution at the bromo and chloro positions is a key advantage.
Fluorescent Probes: Developing fluorescent sensors for the detection of metal ions, anions, or biologically relevant molecules. The isoquinoline scaffold is known to exhibit fluorescence, and its properties can be modulated by the introduction of different functional groups. mdpi.com
Metal-Organic Frameworks: Utilizing derivatives of this compound as organic linkers for the synthesis of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. amerigoscientific.com
The versatility of this compound as a building block opens up a wide range of possibilities for the creation of new materials with emergent properties.
Synergistic Approaches Combining Experimental and Theoretical Research
The most rapid and impactful progress in the study of this compound will be achieved through a close integration of experimental and theoretical research. acs.orgacs.org This synergistic approach allows for a continuous feedback loop where computational predictions guide experimental design, and experimental results validate and refine theoretical models.
For instance, DFT calculations can predict the most promising synthetic routes, which can then be tested in the laboratory. whiterose.ac.uk Conversely, unexpected experimental outcomes can prompt further computational investigation to understand the underlying mechanisms. acs.org This integrated strategy is particularly valuable for studying complex reaction mechanisms and for the rational design of molecules with specific functions.
A combined experimental and theoretical investigation into the photophysical properties of derivatives of this compound could lead to the development of novel photoactive materials. rsc.org Similarly, a synergistic approach to studying the biological activity of its derivatives could accelerate the identification of new drug candidates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Bromo-4-chloroisoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging bromine and chlorine substituents as reactive sites. Key steps include:
- Substrate Preparation : Start with halogenated isoquinoline precursors (e.g., 4-chloroisoquinoline).
- Catalyst Optimization : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligands to enhance coupling efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity.
- Temperature Control : Reactions typically proceed at 80–100°C under inert atmospheres.
Yield variations (50–85%) are attributed to steric hindrance from halogen substituents and catalyst deactivation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns aromatic proton environments (δ 7.5–9.0 ppm) and distinguishes Br/Cl substituent effects on ring currents.
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 246.9 for C₉H₅BrClN).
- X-ray Crystallography : Resolves halogen positioning and bond angles, critical for structure-activity relationship (SAR) studies .
Q. How does the compound’s stability vary under oxidative or reductive conditions?
- Methodological Answer :
- Oxidation : Forms N-oxide derivatives at the pyridine nitrogen, confirmed by FT-IR (N-O stretch at ~1250 cm⁻¹).
- Reduction : Hydrogenation with Pd/C yields 1,2,3,4-tetrahydroisoquinoline derivatives, altering biological activity. Stability tests (TGA/DSC) show decomposition above 200°C under air .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound derivatives?
- Methodological Answer :
- DFT Calculations : Model transition states for cross-coupling reactions (e.g., Suzuki-Miyaura) to predict regioselectivity.
- Molecular Docking : Simulate binding affinities with target enzymes (e.g., kinase inhibitors) to prioritize synthetic targets.
- Solvent Effect Simulations : COSMO-RS models guide solvent selection for improved solubility and reaction kinetics .
Q. What strategies resolve contradictions in reported biological activity data for halogenated isoquinolines?
- Methodological Answer :
- Reproducibility Protocols : Standardize assay conditions (e.g., ATP concentration in kinase assays).
- Metabolite Profiling : Use LC-MS to identify degradation products that may skew IC₅₀ values.
- Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and SPR (surface plasmon resonance) .
Q. How do halogen substituent positions impact SAR in antimicrobial studies?
- Methodological Answer :
- Comparative Synthesis : Prepare analogs (e.g., 7-Bromo-6-chloro vs. 4-Bromo-7-chloro) via regioselective halogenation.
- MIC Testing : Against S. aureus and E. coli, Cl at C4 enhances membrane permeability (logP ~2.5 vs. ~3.0 for Br at C7).
- Crystallographic Analysis : Correlate halogen positioning with target binding (e.g., DNA gyrase active site) .
Q. What are the challenges in scaling up multi-step syntheses of this compound?
- Methodological Answer :
- Purification : Column chromatography is replaced with recrystallization (ethanol/water) for >95% purity.
- Catalyst Recycling : Immobilized Pd catalysts reduce metal leaching (ICP-MS confirms <0.1 ppm residual Pd).
- Byproduct Management : GC-MS monitors brominated side products; optimize stoichiometry to minimize waste .
Data Presentation
Table 1 : Key Physicochemical Properties of this compound
| Property | Value | Method (Reference) |
|---|---|---|
| Molecular Weight | 246.51 g/mol | HRMS |
| Melting Point | 83–87°C | DSC |
| logP (Octanol-Water) | 2.8 | HPLC Retention Time |
| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-Flask Method |
Table 2 : Comparative Reactivity in Cross-Coupling Reactions
| Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| Phenylboronic Acid | 4-Chloro-7-phenylisoquinoline | 78 | Pd(PPh₃)₄, K₂CO₃, DMF |
| Thiophenol | 4-Chloro-7-(phenylthio)isoq. | 65 | CuI, DIPEA, DMSO |
| Ammonia | 7-Bromo-4-aminoisoquinoline | 42 | NH₃ (g), EtOH, 60°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
